3-Cyclopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Overview
Description
3-Cyclopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . This reaction leads to the formation of the triazole ring fused with the thiadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce reduced derivatives, and substitution reactions can lead to a wide range of substituted products with different functional groups.
Scientific Research Applications
3-Cyclopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: This compound shares a similar core structure but may have different substituents.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another isomeric form with a different arrangement of the triazole and thiadiazole rings.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine: A structural variant with distinct chemical properties.
Uniqueness
3-Cyclopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is unique due to its specific cyclopropyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
3-cyclopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5S/c7-5-10-11-4(3-1-2-3)8-9-6(11)12-5/h3H,1-2H2,(H2,7,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGETWUULPCGQKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(S3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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